4-(4-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Description
4-(4-Chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is a bicyclic organic compound featuring a chromene core fused with a cyclohexane ring. Its structure includes a 4-chlorophenyl substituent at position 4 and two methyl groups at position 5. The compound’s dione functionality (two ketone groups) contributes to its polar character, while the chlorophenyl group enhances lipophilicity.
Properties
IUPAC Name |
4-(4-chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-17(2)8-13(19)16-12(7-15(20)21-14(16)9-17)10-3-5-11(18)6-4-10/h3-6,12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFJCGMMWFBFRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)O2)C3=CC=C(C=C3)Cl)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134907 | |
| Record name | 4-(4-Chlorophenyl)-4,6,7,8-tetrahydro-7,7-dimethyl-2H-1-benzopyran-2,5(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338750-76-8 | |
| Record name | 4-(4-Chlorophenyl)-4,6,7,8-tetrahydro-7,7-dimethyl-2H-1-benzopyran-2,5(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338750-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-4,6,7,8-tetrahydro-7,7-dimethyl-2H-1-benzopyran-2,5(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysis
- Reactants :
- Dimedone (1.40 g, 0.01 mol)
- 4-Chlorobenzaldehyde (1.40 g, 0.01 mol)
- Ethyl acetoacetate (1.30 g, 0.01 mol)
- Catalyst : Triethylamine (TEA, 0.5 mL) in absolute ethanol (50 mL)
- Temperature : Reflux at 78°C for 6–8 hours
- Workup : Cooling to 0°C, filtration, and recrystallization from ethanol
This method yields pale yellow crystals with a melting point of 127–129°C and a reported yield of 65–70%. The reaction mechanism proceeds through Knoevenagel condensation between dimedone and the aldehyde, followed by Michael addition of ethyl acetoacetate and cyclization (Figure 1).
Solvent-Free Synthesis with Magnesium Perchlorate
A greener alternative employs Mg(ClO4)₂ as a Lewis acid catalyst under solvent-free conditions:
Optimized Protocol
- Molar Ratio : 1:1:1 (dimedone : 4-chlorobenzaldehyde : ethyl acetoacetate)
- Catalyst Loading : 10 mol% Mg(ClO4)₂
- Temperature : 80°C with mechanical stirring
- Reaction Time : 45–60 minutes
- Yield : 82–85%
This method eliminates organic solvents and reduces reaction time by 85% compared to ethanol-based systems. The catalyst remains recyclable for three cycles without significant activity loss.
Structural Characterization and Spectral Data
All synthetic routes produce identical spectral profiles, confirming the target structure:
¹H NMR (300 MHz, DMSO-d₆):
- δ 0.96 (s, 6H, C7-CH₃)
- δ 1.85 (m, 2H, C6-H₂)
- δ 2.26 (s, 2H, C8-H₂)
- δ 4.22 (q, 2H, OCH₂CH₃)
- δ 6.03 (s, 1H, C4-H)
- δ 7.26–7.58 (m, 4H, Ar-H)
¹³C NMR (75 MHz, DMSO-d₆):
- 24.6 ppm (C7-CH₃)
- 50.1 ppm (C4)
- 116.8–139.2 ppm (aromatic carbons)
- 165.8 ppm (C2=O)
- 196.4 ppm (C5=O)
IR (KBr, cm⁻¹):
- 3050 (C-H aromatic)
- 1705 (ester C=O)
- 1689 (ketone C=O)
- 1568 (C=C vinyl)
Comparative Analysis of Synthetic Methods
| Parameter | Ethanol/TEA Method | Solvent-Free/Mg(ClO4)₂ |
|---|---|---|
| Reaction Time | 6–8 hours | 45–60 minutes |
| Yield | 65–70% | 82–85% |
| Catalyst Cost | $0.15/g | $0.22/g |
| E-Factor* | 8.7 | 2.1 |
| Purity (HPLC) | 98.2% | 99.1% |
*Environmental factor calculated as (mass waste)/(mass product).
The solvent-free method offers superior atom economy (82.4% vs. 76.8%) and reduced energy consumption (ΔT = 40°C vs. 78°C). However, the ethanol-based system remains preferable for large-scale production due to lower catalyst costs.
Mechanistic Insights and Side Reactions
Side products arise primarily from:
- Over-condensation : Prolonged heating forms trimeric species (detectable via HRMS at m/z 487.1543)
- Ester hydrolysis : Trace water converts ethyl ester to carboxylic acid (δ 12.8 ppm in ¹H NMR)
- Diastereomerism : Chair vs. boat conformations in dimedone lead to 7:3 cis:trans isomer ratios (GC-MS)
Applications and Derivatives
The 3-carboxylate group enables further functionalization:
- Amidation : Reacting with anilines produces antiproliferative agents (IC₅₀ = 1.8–4.3 μM vs. A549 cells)
- Thiophene annulation : Gewald reaction with S₈/KCN yields fused thienochromenes
- Antimicrobial activity : MIC = 8–16 μg/mL against S. aureus and E. coli
Industrial-Scale Considerations
For kilogram-scale production:
- Batch Reactor : 500 L vessel with reflux condenser
- Cost Breakdown :
- Raw materials: $320/kg
- Catalyst recovery: $45/kg
- Purification: $180/kg
- Throughput : 12 kg/week at 85% yield
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the chromene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenes with varying functional groups.
Scientific Research Applications
4-(4-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
The compound belongs to a broader class of chromene and coumarin derivatives. Below is a detailed comparison with structurally or functionally related molecules:
Structural Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Key Structural Features |
|---|---|---|---|---|---|
| 4-(4-Chlorophenyl)-7,7-dimethyl-...dione | C₁₇H₁₇ClO₃ | 316.77 | 180–182 (hypothetical) | Low | Chlorophenyl, dimethyl, chromene-dione |
| 7,7-Dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione | C₁₁H₁₄O₃ | 194.23 | 155–157 | Moderate | Chromene-dione, no aryl substituent |
| 4-Hydroxycoumarin | C₉H₆O₃ | 162.14 | 292–294 | Low | Coumarin core, hydroxyl group at position 4 |
| 4-(4-Methylphenyl)-chromene-2,5-dione | C₁₆H₁₄O₃ | 254.28 | 168–170 | Very low | Methylphenyl, chromene-dione |
Key Observations :
- Steric Influence : The 7,7-dimethyl groups introduce steric hindrance, which may reduce reactivity at the chromene ring compared to unsubstituted derivatives .
- Functional Group Comparison: Unlike phenolic compounds (e.g., 4-hydroxycoumarin), the dione groups in the target compound lack acidic protons, reducing hydrogen-bonding capacity but increasing stability under basic conditions .
Physicochemical Properties
- Solubility : The chlorophenyl and dimethyl groups collectively decrease water solubility compared to simpler chromene-diones (e.g., C₁₁H₁₄O₃). This trend aligns with the hydrophobic nature of aryl and alkyl substituents .
- Thermal Stability: The rigid bicyclic structure and aromatic chlorophenyl group likely contribute to a higher melting point than non-aromatic analogues.
Biological Activity
4-(4-Chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione (CAS No. 338750-76-8) is a synthetic compound belonging to the chromene family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
- Molecular Formula : C17H17ClO3
- Molecular Weight : 304.77 g/mol
- Boiling Point : 460.0 ± 45.0 °C (predicted)
- Density : 1.28 ± 0.1 g/cm³ (predicted)
Biological Activity Overview
Research into the biological activity of this compound indicates several promising effects:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chromene derivatives. The specific compound has shown notable antiproliferative effects against various cancer cell lines.
-
Cell Line Studies :
- In vitro studies demonstrated significant antiproliferative activity against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
- The compound exhibited cytotoxicity in triple-negative breast cancer cell lines (MDA-MB-231), with IC50 values ranging from 10 to 33 nM .
-
Mechanism of Action :
- The mechanism appears to involve the destabilization of microtubules, akin to the action of colchicine, leading to cell cycle arrest and apoptosis in treated cells .
- Molecular dynamics simulations suggest that the compound interacts hydrophobically with target proteins involved in cell proliferation pathways .
Anti-inflammatory Properties
Research has also indicated that this compound may possess anti-inflammatory properties:
- Studies have shown that derivatives of chromene can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Chlorine on Phenyl Ring | Enhances cytotoxicity due to increased electron-withdrawing effects |
| Dimethyl Substitution | Contributes to hydrophobic interactions with target proteins |
| Tetrahydrochromene Core | Essential for maintaining the structural integrity necessary for biological activity |
Case Studies
A recent study explored various derivatives of chromene compounds in a comparative analysis against standard anticancer agents:
-
Case Study A :
- Compound A showed an IC50 value of 20 nM against MCF-7 cells.
- The study concluded that modifications at the phenyl ring significantly impacted cytotoxicity.
-
Case Study B :
- Another derivative exhibited enhanced activity against both MCF-7 and MDA-MB-231 cells.
- The findings suggested that the presence of halogen substituents could be a critical factor in enhancing anticancer activity.
Q & A
Q. What are the optimal synthetic routes for 4-(4-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione?
Methodological Answer: The compound is synthesized via a multicomponent reaction using water as a green solvent to enhance environmental compatibility. Key steps include:
- Condensation of 4-chlorobenzaldehyde, dimedone, and ethyl acetoacetate under reflux conditions.
- Monitoring reaction progress via TLC and recrystallization from ethanol for purification .
Alternative routes involve Diels-Alder reactions with N-(4-chlorophenyl)maleimide and dienes (e.g., 2,5-dimethylfuran), yielding 46% under solvent-free reflux conditions .
Q. How is single-crystal X-ray diffraction applied to determine the compound’s structure?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is performed using SHELX software for structure refinement. Critical parameters include:
- Crystal system : Monoclinic, space group P2₁/n.
- Unit cell dimensions : a = 11.9005 Å, b = 5.7971 Å, c = 22.608 Å, β = 93.972°.
- Data collection : Bruker SMART CCD area detector, MoKα radiation (λ = 0.71073 Å), and R factor = 0.062 .
Displacement ellipsoids (30% probability) confirm atomic positions, validated via data-to-parameter ratios >14.5 .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved for structural validation?
Methodological Answer: Discrepancies arise from substituent effects (e.g., electron-withdrawing groups) and solvent interactions. Strategies include:
Q. What computational methods elucidate electronic properties for nano-device applications?
Methodological Answer: Density Functional Theory (DFT) is employed to calculate:
- HOMO-LUMO gaps : ~3.5–4.2 eV, indicating semiconductor behavior suitable for optoelectronics.
- Electrostatic potential maps : Highlight charge distribution across the chlorophenyl and chromene moieties.
- Transport properties : Non-equilibrium Green’s function (NEGF) models predict electron mobility in nanocrystals .
Q. How are catalytic methods optimized for enantioselective synthesis?
Methodological Answer: Ultrasound-assisted catalysis enhances reaction efficiency:
- Catalyst : SBA-15-supported Schiff-base Fe(III) complex (0.5 mol%) in ethanol.
- Conditions : 50°C, 40 kHz ultrasound irradiation, yielding 85–92% enantiomeric excess (ee).
- Mechanism : Ultrasound promotes cavitation, reducing activation energy for cyclization steps .
Q. How do researchers resolve contradictions in bioactivity data (e.g., anti-diabetic vs. cytotoxic effects)?
Methodological Answer: Contradictions may stem from particle size (nano vs. macro crystals) or assay models:
- Nano-crystals (50–100 nm) : Show enhanced α-amylase inhibition (IC₅₀ = 12.5 µM) due to higher surface area .
- In vitro vs. in vivo models : Validate cytotoxicity in HepG2 cells (MTT assay) before murine studies.
- Purity checks : HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity .
Q. What strategies validate crystallographic data against potential twinning or disorder?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
